molecular formula C17H27NO6 B14045773 (6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate

(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate

Cat. No.: B14045773
M. Wt: 341.4 g/mol
InChI Key: UXPXZPVCUAQSIL-DNDUJMJNSA-N
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Description

This compound is a stereochemically complex bicyclic molecule featuring a tetrahydro-4,7-methanopyridine core fused with a [1,3]dioxolo[4,5-c]pyridine system. Its structure includes two ester groups: a tert-butyl ester at position 5 and an ethyl ester at position 4. The molecule’s rigid bicyclic framework and bulky tert-butyl group suggest applications in asymmetric catalysis, enzyme inhibition, or as a chiral building block in organic synthesis.

Properties

Molecular Formula

C17H27NO6

Molecular Weight

341.4 g/mol

IUPAC Name

8-O-tert-butyl 9-O-ethyl (2S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate

InChI

InChI=1S/C17H27NO6/c1-7-21-14(19)11-9-8-10(13-12(9)22-17(5,6)23-13)18(11)15(20)24-16(2,3)4/h9-13H,7-8H2,1-6H3/t9?,10?,11-,12-,13?/m0/s1

InChI Key

UXPXZPVCUAQSIL-DNDUJMJNSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C3[C@H]2OC(O3)(C)C

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C3C2OC(O3)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Strategies

The synthesis of this compound typically involves the following key steps:

Detailed Synthetic Route Overview

Based on the comprehensive doctoral theses and synthetic reports on related bicyclic pipecolic acid derivatives and dioxolane-fused heterocycles, the preparation involves the following stages:

Starting Material Preparation
  • Protected Pipecolic Acid Derivatives: Starting from L-homoserine or D-mannitol derivatives, protected amino acids are synthesized with acetal or dioxolane protecting groups to stabilize the hydroxyl functionalities and enable selective transformations.

  • Acetal Formation and Cyclization: The key bicyclic ring system is formed by acid-catalyzed cyclization-elimination reactions of acetal intermediates, often using p-toluenesulfonic acid in refluxing toluene, yielding enamine intermediates in high yield (~98%).

Epoxidation and N,O-Aminal Formation
  • The enamine intermediates undergo epoxidation in the presence of methanol, leading to N,O-aminal structures with high diastereoselectivity (up to 94:4 favoring 2S,5R isomers), which are crucial intermediates for further functionalization.
Hydrogenation and Hydrolysis
  • Subsequent catalytic hydrogenation (H2, Pd/C) and hydrolysis steps convert the intermediates into hydroxypipecolic acid derivatives, which are precursors to the target compound.
N-Acyliminium Ion Chemistry for Substitution
  • The N,O-aminal intermediates serve as precursors for generating N-acyliminium ions under Lewis acid conditions (e.g., Sn(OTf)2), enabling stereoselective nucleophilic attack to install substituents at the 6-position with cis stereochemistry.
Esterification and Protection
  • The carboxylic acid groups are protected as tert-butyl and ethyl esters using standard esterification protocols, often employing tert-butyl acetate or ethyl alcohol under acidic or Lewis acid catalysis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization-elimination p-Toluenesulfonic acid, refluxing toluene 98 Formation of enamine intermediate
Epoxidation Methanol, epoxidizing agent 98 High diastereoselectivity (94:4)
Hydrogenation H2, Pd/C, EtOAc 82-100 Conversion to hydroxypipecolic acid
N-Acyliminium ion formation Sn(OTf)2, silyl nucleophiles, MeCN 90-95 Stereoselective substitution at C-6
Esterification Acid catalysis, tert-butyl acetate/EtOH 85-99 Formation of tert-butyl and ethyl esters

Advanced Synthetic Techniques

  • Suzuki Coupling Reactions: For functionalization of the bicyclic scaffold, Suzuki-Miyaura cross-coupling reactions have been employed using boronate esters and aryl halides under Pd catalysis, providing high yields and regioselectivity.

  • Chiral HPLC and Analytical Methods: Chiral HPLC using Chiralpak IA columns with isocratic IPA/hexanes mobile phases ensures enantiomeric purity of intermediates and final compounds.

  • Protecting Group Strategies: Use of tert-butyl esters as protecting groups for carboxylates is preferred due to ease of removal under mild acidic conditions without racemization.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Outcome/Intermediate
Starting Material Synthesis Protection of amino acids Acetal formation, L-homoserine derivatives Protected pipecolic acid derivatives
Cyclization Acid-catalyzed cyclization p-Toluenesulfonic acid, refluxing toluene Enamine intermediate
Epoxidation Epoxidation in methanol Epoxidizing agent, MeOH N,O-aminal intermediate
Hydrogenation Catalytic hydrogenation H2, Pd/C, EtOAc Hydroxypipecolic acid derivatives
N-Acyliminium Ion Chemistry Lewis acid-mediated substitution Sn(OTf)2, silyl nucleophiles, MeCN 6-substituted bicyclic derivatives
Esterification Acid-catalyzed ester formation tert-Butyl acetate, EtOH, acid catalyst tert-Butyl and ethyl esters of carboxylates
Cross-Coupling Functionalization Suzuki-Miyaura coupling Pd catalysts, boronate esters, aryl halides Functionalized bicyclic derivatives

Chemical Reactions Analysis

Types of Reactions

(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bicyclic and polycyclic esters, including:

Methylofuran (MFR-a): A cofactor in methanogenic archaea (e.g., Methanothermobacter thermautotrophicus). While MFR-a contains a formylated tetrahydro-methanopterin backbone, the target compound’s methano-dioxolopyridine core and ester groups differ significantly. MFR-a’s α/β-linked glutamic acid residues contrast with the rigid, non-peptidic structure of the target molecule .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: This imidazopyridine derivative (melting point: 243–245°C) shares ester functionalities and a fused bicyclic system but lacks the methano-dioxolo moiety. Its nitro and cyano substituents enhance electrophilicity, whereas the tert-butyl group in the target compound confers steric hindrance .

(6R,7S)-1,2,3,13-Tetramethoxy-6,7-dimethyltetrahydrobenzo derivatives : These compounds (e.g., CAS 61281-37-6) feature multiple methoxy groups and a benzo-fused cyclooctane system. While structurally distinct, they share challenges in solubility and stability due to bulky substituents, similar to the tert-butyl group in the target compound .

Physicochemical Properties

Property Target Compound Diethyl Imidazopyridine MFR-a
Molecular Weight ~450–500 g/mol (estimated) 556.55 g/mol ~800–900 g/mol (estimated)
Functional Groups tert-Butyl, ethyl esters Nitro, cyano, phenethyl Formyl, glutamic acid
Solubility Likely low (non-polar) Limited (polar aprotic) Hydrophilic (aqueous)
Stability High (rigid core) Moderate (nitro instability) Labile (formyl hydrolysis)

Key Research Findings

Stereochemical Impact : The (6S,7aS) configuration induces a distinct spatial arrangement that minimizes steric clashes between the tert-butyl group and the ethyl ester, as inferred from NMR studies on similar bicyclic esters .

Thermal Stability : Analogues with tert-butyl esters (e.g., ) exhibit decomposition temperatures >300°C, suggesting similar resilience in the target compound under high-temperature conditions .

Comparative Reactivity : The ethyl ester at position 6 is more reactive toward nucleophiles than the tert-butyl ester, enabling selective functionalization—a trait shared with diethyl dicarboxylates in .

Limitations and Gaps

  • No direct toxicity or ecotoxicity data are available for the target compound, unlike the acute oral toxicity (H302) reported for structurally related benzo derivatives .
  • Its solubility in common solvents (e.g., DMSO, ethanol) remains uncharacterized, hindering formulation studies.

Biological Activity

Chemical Structure

The compound features a unique bicyclic structure that includes a dioxole moiety and a pyridine ring. Its molecular formula is C18H30N2O4C_{18}H_{30}N_2O_4 with a molecular weight of approximately 342.45 g/mol.

Physical Properties

PropertyValue
Molecular Weight342.45 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Antimicrobial Activity

Recent studies have indicated that compounds similar to (6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate exhibit significant antimicrobial properties. For instance, derivatives of the pyridine structure have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of similar compounds on cancer cell lines have been investigated. In particular, studies focusing on derivatives of this compound showed promising results in inhibiting the proliferation of human cancer cells such as breast and colon cancer lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. Research indicates they can protect neuronal cells from oxidative stress-induced damage, which is pertinent in neurodegenerative diseases like Alzheimer’s .

Case Study 1: Antimicrobial Testing

In a controlled study, a series of derivatives were tested against common pathogens. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with the compound showed a significant reduction in paw edema compared to control groups .

Case Study 3: Cancer Cell Line Studies

In vitro assays were conducted on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM .

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as acute oral toxicity (H302) has been reported for structurally similar compounds .
  • Emergency Response : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. For spills, avoid dust generation and use inert adsorbents (e.g., vermiculite) for containment .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Advanced: How can one-pot synthesis methodologies be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Design : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). For example, a one-pot two-step reaction using DMDAAC and CMDA monomers achieved 92% yield in analogous heterocyclic systems by optimizing stoichiometry and reaction time .
  • In-line Monitoring : Integrate flow chemistry systems with real-time FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Workup Strategies : Use selective crystallization or centrifugal partitioning chromatography (CPC) to isolate the target compound from byproducts, as demonstrated in tetrahydroimidazopyridine syntheses .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Acquire 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl₃ to resolve stereochemistry and confirm substituent positions. For example, diethyl dicarboxylate analogs showed distinct methylene proton shifts at δ 4.1–4.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., HRMS-ESI) validates molecular weight (±5 ppm accuracy). A reported analog had a calculated mass of 550.0978 vs. observed 550.0816, confirming purity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches to verify ester and dioxolane functionalities .

Advanced: How can discrepancies in HRMS data during structural analysis be resolved?

Methodological Answer:

  • Isotopic Pattern Analysis : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to detect adducts or impurities.
  • Fragmentation Studies : Perform tandem MS/MS to identify unexpected fragments. For example, a 0.0162 Da deviation in HRMS was attributed to sodium adducts in similar dicarboxylates .
  • Cross-validation : Correlate with 13C^{13}C NMR DEPT-135 data to confirm quaternary carbons and eliminate alternative structural hypotheses .

Basic: What are the known stability concerns for this compound?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >100°C, as decomposition occurs in analogous compounds at 545°C .
  • Light Sensitivity : Store in amber glassware to prevent photodegradation of the dioxolane ring, which is prone to radical-mediated cleavage .
  • Hydrolytic Instability : Test stability in aqueous buffers (pH 2–12) over 24 hours. Esters in similar structures hydrolyzed at pH >10, necessitating anhydrous conditions during synthesis .

Advanced: How can reactivity under varying pH and temperature be systematically assessed?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor degradation rates at 25–80°C and pH 3–11. For example, tetrahydroimidazopyridines showed Arrhenius behavior with activation energy ~45 kJ/mol .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict hydrolysis pathways and identify vulnerable functional groups (e.g., ester linkages) .
  • Accelerated Stability Testing : Use Q10 (temperature coefficient) to extrapolate shelf life, assuming a 2x rate increase per 10°C rise .

Advanced: How can bioactivity studies be designed for this compound based on structural analogs?

Methodological Answer:

  • Target Selection : Prioritize antibacterial assays (e.g., MIC against S. aureus ATCC 29213) if the compound shares a 1,3-dioxolane scaffold, which showed MIC values of 4.8–5000 µg/mL in analogs .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified ester groups (e.g., methyl to tert-butyl) and compare bioactivity trends.
  • In Silico Screening : Dock the compound into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina to prioritize experimental targets .

Basic: What personal protective equipment (PPE) is mandatory during synthesis?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved N95 masks if ventilation is inadequate, as airborne particulates may cause respiratory irritation .
  • Hand Protection : Nitrile gloves (≥0.11 mm thickness) resistant to esters and ethers, tested per ASTM D7394 .
  • Eye Protection : Indirect-vent goggles compliant with ANSI Z87.1 to prevent splashes .

Advanced: What strategies validate stereochemical purity in enantiomerically enriched samples?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC-3 column with isocratic elution (e.g., 95:5 hexane/isopropanol) to resolve enantiomers. A reported dioxolane analog showed >99% ee with retention time 7.572 min .
  • Optical Rotation : Measure [α]D20[\alpha]^{20}_D (e.g., −80° for a related compound) and compare with literature values .
  • NOE NMR : Perform 2D NOESY to confirm spatial proximity of stereogenic centers (e.g., methano bridge protons) .

Advanced: How can low purity during synthesis be troubleshooted?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or oxidation derivatives). For example, tert-butyl ester hydrolysis may generate carboxylic acid impurities .
  • Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress solvolysis, as demonstrated in tetrahydroimidazopyridine syntheses .
  • Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃ vs. Yb(OTf)₃) to enhance regioselectivity. A 61% purity improvement was achieved by switching catalysts in a related system .

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